N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a trifluoromethyl-substituted benzene ring linked to a thiomorpholinoethyl-furan moiety. This compound’s structural uniqueness arises from the combination of:
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O3S2/c18-17(19,20)13-3-1-4-14(11-13)27(23,24)21-12-15(16-5-2-8-25-16)22-6-9-26-10-7-22/h1-5,8,11,15,21H,6-7,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVXKCMWGJUPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Furan-2-yl Intermediate: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Thiomorpholine Introduction: Thiomorpholine can be introduced via nucleophilic substitution reactions.
Trifluoromethylation: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage, typically through the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Pharmaceuticals: Potential use as a scaffold for drug development due to its unique structural features.
Agrochemicals: Possible applications as a pesticide or herbicide.
Materials Science: Use in the development of new materials with specific properties such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the sulfonamide group can participate in hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Key Observations :
- Unlike 93819-97-7, the absence of hydrophilic hydroxyethyl groups in the target may lower solubility but improve membrane permeability.
Biopharmacule Speciality Chemicals’ Sulfonamide Derivatives ()
Biopharmacule’s catalog includes sulfonamides with halogenated or heterocyclic substituents:
| Compound (CAS No.) | Key Features | Functional Comparison |
|---|---|---|
| BP 27790257933-82-7 | Chloroacetylphenyl, methanesulfonamide | Electrophilic chloroacetyl group; simpler structure |
| BP 27791147118-37-4 | Fluoro-phenyl, pyrimidinyl, dimethylamino | Pyrimidine core; dimethylamino enhances basicity |
Key Observations :
- Compared to BP 27791147118-37-4, the trifluoromethyl group in the target may confer stronger hydrophobic binding than dimethylamino.
Benzamide Analogues ()
The benzamide derivative 6g (N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide) shares a trifluoromethylbenzene core but differs in backbone:
| Feature | Target Compound | 6g (Benzamide) |
|---|---|---|
| Core structure | Benzenesulfonamide | Benzamide |
| Heterocyclic groups | Furan, thiomorpholine | Pyridine, tert-butylphenyl |
| Solubility predictors | Sulfonamide (polar), thiomorpholine (flexible) | Benzamide (less polar), pyridine (basic) |
Key Observations :
- The sulfonamide core in the target compound likely enhances acidity (pKa ~1–2) compared to benzamides (pKa ~4–5), affecting bioavailability .
- Thiomorpholine’s sulfur atom may reduce crystallinity compared to 6g’s rigid tert-butylphenyl group, improving formulation flexibility.
Research Implications and Limitations
- Strengths : The target compound’s hybrid structure balances fluorophilic (trifluoromethyl) and polar (sulfonamide) features, making it a candidate for CNS or antimicrobial applications.
- Gaps: No direct pharmacological data were found in the provided evidence; comparisons are structural or inferred from analogous compounds .
- Recommendations : Prioritize in vitro assays (e.g., solubility, CYP inhibition) and molecular docking studies to validate hypotheses.
Biological Activity
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The unique structural features, including the furan and trifluoromethyl groups, suggest diverse interactions with biological targets. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H16F3N2O2S
- SMILES Notation : CC(C1=CC=C(C=C1)S(=O)(=O)NCC2=C(O2)C=CS2)C(F)(F)F
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties. Key areas of investigation include:
- Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing furan rings have shown efficacy against various bacterial strains .
- Anticancer Potential : The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate cellular membranes. Research has demonstrated that sulfonamide derivatives can inhibit tumor growth in vitro and in vivo models .
Case Studies and Research Findings
- Antimicrobial Studies :
- Anticancer Activity :
-
Mechanism of Action :
- The proposed mechanism involves the inhibition of key enzymes involved in cell division and proliferation, particularly through the interference with DNA synthesis pathways. This is supported by molecular docking studies that suggest strong binding affinity to target enzymes such as thymidylate synthase .
Table 1: Summary of Biological Activities
Table 2: Pharmacological Profile
| Property | Value |
|---|---|
| Molecular Weight | 314.35 g/mol |
| LogP | 3.5 |
| Solubility | Soluble in DMSO and ethanol |
Q & A
Q. Can this compound serve as a precursor for photoaffinity probes in target identification?
- Methodological Answer :
- Probe Design : Introduce a diazirine group via substitution at the benzenesulfonamide’s para position. Synthesize using 3-(trifluoromethyl)-4-iodobenzenesulfonamide and a diazirine-containing boronic ester via Suzuki-Miyaura coupling .
- Validation : Perform UV crosslinking (365 nm) in HEK293 cells overexpressing DHPS, followed by streptavidin-biotin pull-down and LC-MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
